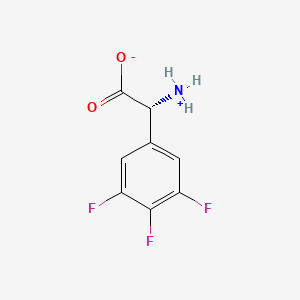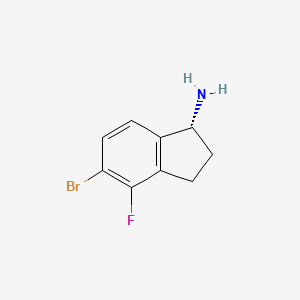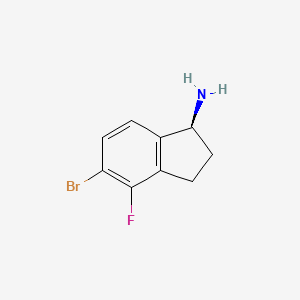![molecular formula C9H8F3NO B8048435 (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048435.png)
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as benzofurans or their derivatives.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like Umemoto's reagent or trifluoromethylating agents. The reaction conditions often involve the use of a base and a suitable solvent.
Reduction: The dihydrobenzofuran ring is formed through a reduction process, which can be achieved using hydrogenation techniques or other reducing agents.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch processes where the reaction is carried out in large reactors under controlled conditions.
Continuous Flow: Continuous flow chemistry can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and halides are often used, with conditions varying based on the specific reaction.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced forms of the compound, such as dihydrobenzofurans.
Substitution Products: Substituted benzofurans with different functional groups.
Scientific Research Applications
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: has several scientific research applications:
Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and advanced materials.
Mechanism of Action
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine: can be compared with other similar compounds, such as (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol and (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid . The presence of the trifluoromethyl group distinguishes it from these compounds, providing unique chemical and biological properties.
Comparison with Similar Compounds
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ol
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-carboxylic acid
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-nitrile
(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylamine
Properties
IUPAC Name |
(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYFMAZOKVBNW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048387.png)









